N,N-bis(cyanomethyl)-3-methylbenzamide
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Overview
Description
N,N-bis(cyanomethyl)-3-methylbenzamide is an organic compound with the molecular formula C12H11N3O It is a derivative of benzamide, featuring two cyanomethyl groups attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-bis(cyanomethyl)-3-methylbenzamide typically involves the reaction of 3-methylbenzamide with formaldehyde and trimethylsilyl cyanide (TMSCN) in the presence of a copper catalyst. The reaction proceeds through a multi-component coupling mechanism, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-bis(cyanomethyl)-3-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The cyanomethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can react with aldehydes and ketones to form imines and other condensation products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides and bases are commonly used.
Condensation: Reagents like formaldehyde and other aldehydes are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted benzamides, imines, and other nitrogen-containing heterocycles.
Scientific Research Applications
N,N-bis(cyanomethyl)-3-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with therapeutic properties.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-bis(cyanomethyl)-3-methylbenzamide involves its ability to undergo nucleophilic substitution and condensation reactions. The cyanomethyl groups act as nucleophiles, attacking electrophilic centers in other molecules. This reactivity allows the compound to form a variety of derivatives with different chemical and biological properties.
Comparison with Similar Compounds
Similar Compounds
N,N-bis(cyanomethyl)trifluoromethanesulfonamide: This compound features a trifluoromethanesulfonamide group instead of a benzamide group.
N,N-bis(cyanomethyl)-3-fluorobenzamide: This compound has a fluorine atom attached to the benzene ring instead of a methyl group.
Uniqueness
N,N-bis(cyanomethyl)-3-methylbenzamide is unique due to the presence of the methyl group on the benzene ring, which can influence its reactivity and the properties of its derivatives. This structural feature distinguishes it from other similar compounds and can lead to different applications and research opportunities.
Properties
Molecular Formula |
C12H11N3O |
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Molecular Weight |
213.23 g/mol |
IUPAC Name |
N,N-bis(cyanomethyl)-3-methylbenzamide |
InChI |
InChI=1S/C12H11N3O/c1-10-3-2-4-11(9-10)12(16)15(7-5-13)8-6-14/h2-4,9H,7-8H2,1H3 |
InChI Key |
GSPAQYYQWZCQHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CC#N)CC#N |
Origin of Product |
United States |
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